N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of fluorine and thiadiazole moieties in the structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with appropriate thiadiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both fluorine and thiadiazole moieties, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H5FN4OS2 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H5FN4OS2/c11-5-1-2-6-8(3-5)18-10(12-6)13-9(16)7-4-17-15-14-7/h1-4H,(H,12,13,16) |
InChI Key |
PJMFFZOJHMFDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
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